Cas no 1093207-36-3 ([(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid)

[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid structure
1093207-36-3 structure
Product Name:[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid
CAS No:1093207-36-3
MF:C5H11BO3
MW:129.950042009354
CID:2853423
Update Time:2025-11-01

[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid
    • (+/-)-trans-2-(methoxymethyl)cyclopropylboronic acid
    • Inchi: 1S/C5H11BO3/c1-9-3-4-2-5(4)6(7)8/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1
    • InChI Key: FMDDYTZLNCUIIF-CRCLSJGQSA-N
    • SMILES: O(C)C[C@@H]1C[C@H]1B(O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 96.2
  • Topological Polar Surface Area: 49.7

[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid Pricemore >>

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[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid Related Literature

Additional information on [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid

Introduction to [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic Acid (CAS No. 1093207-36-3)

[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid, with the CAS number 1093207-36-3, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boronic acids, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules, particularly in the development of targeted therapies and drug candidates.

The< strong>structure of this boronic acid features a cyclopropyl ring substituted with a methoxymethyl group at the 2-position, coupled with a chiral center at the 1-position. The presence of both stereocenters and the boronic acid functional group makes it a versatile building block for constructing complex molecular architectures. Boronic acids are particularly valued for their ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic methodology that enables the formation of carbon-carbon bonds under mild conditions.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for therapeutic applications. The< strong>Suzuki-Miyaura coupling reaction, which utilizes boronic acids as one of the key reagents, has been extensively employed in the synthesis of heterocyclic compounds, peptidomimetics, and other pharmacologically relevant molecules. The< strong>cyclopropyl moiety in [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid adds an additional layer of complexity and potential functionality, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its potential application in the synthesis of chiral drugs. The< strong>stereochemistry of the cyclopropyl ring and the presence of two stereocenters make it an ideal candidate for generating enantiomerically pure compounds. In drug discovery, enantiopurity is often critical, as different enantiomers of a molecule can exhibit distinct biological activities. This compound thus holds promise for applications in asymmetric synthesis and the production of single-enantiomer pharmaceuticals.

The pharmaceutical industry has increasingly recognized the importance of boronic acids in drug development. Boronic acid derivatives have been incorporated into several FDA-approved drugs, including Herceptin (trastuzumab) and Macugen (pegaptanib). These drugs utilize boron-containing heterocycles to achieve high selectivity and efficacy. The< strong>Suzuki-Miyaura coupling, facilitated by compounds like [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid, has enabled the efficient construction of complex drug molecules that would be otherwise challenging to synthesize using traditional methods.

Recent advancements in computational chemistry and molecular modeling have further enhanced our ability to design and optimize boronic acid-based drug candidates. These tools allow researchers to predict the binding affinity and pharmacokinetic properties of novel compounds before they are synthesized in the lab. The< strong>cyclopropyl ring, being a relatively small and rigid structure, can be exploited to fine-tune molecular interactions with biological targets. This has led to the development of more potent and selective inhibitors for various therapeutic areas.

The synthetic utility of [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid extends beyond pharmaceutical applications. It has also been explored in materials science and catalysis. For instance, boronic acids can be used as ligands in transition metal catalysis, where they help facilitate various organic transformations. The< strong>stereochemistry imparted by the cyclopropyl ring can influence catalytic outcomes, making this compound a valuable tool for developing new catalytic systems.

In conclusion, [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid (CAS No. 1093207-36-3) represents a fascinating example of how structural features can be leveraged to create versatile chemical intermediates with broad applications. Its role in asymmetric synthesis and its potential as a building block for novel therapeutics highlight its importance in modern chemical research. As our understanding of boron chemistry continues to evolve, compounds like this are likely to play an even greater role in shaping the future of pharmaceuticals and materials science.

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